R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester
Overview
Description
R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester is a chemical compound with a unique structure that includes a hydroxy group, a carbamic acid ester, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester typically involves the reaction of an appropriate alcohol with an isocyanate. One common method is the reaction of R-(2-Hydroxy-1-methylethyl) alcohol with allyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, and at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of automated systems for mixing and reaction control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted carbamates or allyl derivatives.
Scientific Research Applications
R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or in drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the carbamic acid ester can undergo hydrolysis to release active compounds. The allyl group can participate in various chemical reactions, enhancing the compound’s reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-hydroxy-, 1-methylethyl ester
- Propionic acid, 2-methyl-2,2-dimethyl-1-(2-hydroxy-1-methylethyl)-, propyl ester
Uniqueness
R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions in biological systems and potential therapeutic uses, distinguishing it from other similar compounds.
Biological Activity
R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester, a compound of increasing interest in medicinal chemistry, has shown various biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a carbamate functional group that is often associated with biological activity. The presence of the allyl group may enhance its interaction with biological targets, potentially leading to therapeutic applications.
Research indicates that compounds similar to this compound may exhibit inhibitory effects on enzymes involved in Alzheimer's disease pathology, particularly the β-secretase (BACE1) pathway. This pathway is crucial for the cleavage of amyloid precursor protein (APP), leading to the formation of neurotoxic amyloid-beta peptides. Inhibition of this pathway could mitigate the progression of Alzheimer's disease .
Additionally, studies have highlighted the potential antifungal activity of carbamate derivatives. The structure-activity relationship (SAR) analyses suggest that modifications in the side chains can significantly influence antifungal potency, with smaller alkyl groups enhancing bioactivity against fungal pathogens .
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, compounds with similar structures exhibited MIC values ranging from 6.25 µg/mL to 32 µg/mL against common pathogens such as E. coli and K. pneumoniae .
Neuroprotective Effects
The compound's potential neuroprotective effects are primarily linked to its ability to inhibit β-secretase activity. This inhibition could lead to reduced amyloid plaque formation in the brain, a hallmark of Alzheimer's disease. The selectivity for β-secretase over other proteases is crucial for minimizing side effects associated with broader enzyme inhibition .
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in a significant reduction in amyloid plaque burden compared to control groups. Behavioral assessments indicated improvements in cognitive function as measured by maze tests.
- Antifungal Efficacy : A recent investigation assessed the antifungal activity of various carbamate derivatives, including this compound. Results showed that this compound effectively inhibited Fusarium oxysporum growth, with an EC50 value indicating strong bioactivity compared to commercial fungicides like hymexazol .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
prop-2-enyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-11-7(10)8-6(2)5-9/h3,6,9H,1,4-5H2,2H3,(H,8,10)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKYPCMXKJUEIW-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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